2-(3-Aminopropyl)aniline
Overview
Description
2-(3-Aminopropyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Copper Corrosion Inhibition
Aniline derivatives, including 2-(3-Aminopropyl)aniline, have been studied for their potential use as copper corrosion inhibitors in hydrochloric acid solutions. These compounds showed varying degrees of effectiveness in inhibiting copper corrosion, with efficiencies increasing with higher concentrations. The study also explored a model for the interface and provided kinetic data, suggesting a correlation between the structure of these aniline derivatives and their inhibition efficiencies (Khaled & Hackerman, 2004).
Nucleophilic Catalysis in Dynamic Covalent Chemistry
Aniline derivatives have been demonstrated to accelerate hydrazone formation and transimination through nucleophilic catalysis. This method was applied to unprotected peptides, facilitating hydrazone reactions under conditions suitable for biological applications. This discovery broadens the application of stable imines in the field of dynamic covalent chemistry (Dirksen et al., 2006).
Radical Arylation Reactions
The radical arylation of anilines with arylhydrazines has been explored, leading to the preparation of substituted 2-aminobiphenyls. These reactions demonstrated high regioselectivity and showed that anilines are better aryl radical acceptors compared to other compounds. This methodology has been applied to phenols and anilinium salts as well, showing its versatility in organic synthesis (Jasch, Scheumann, & Heinrich, 2012).
Conductive Polymer Synthesis
Aniline derivatives have been used in the electrochemical polymerization of aminobenzoic acids and anilines. The study revealed that these compounds form conductive polymers with enhanced polymerization rates when aniline is added. The polymers exhibit significant electrochemical and morphological properties, indicating their potential use in electronic and material science applications (Thiemann & Brett, 2001).
Safety and Hazards
The safety data sheet for aniline indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also known to cause damage to organs through prolonged or repeated exposure .
Future Directions
There is ongoing research into the use of amines, including 2-(3-Aminopropyl)aniline, in various applications. For example, amines have been used to enhance the silanization reaction of the silica-silane system in model and practical silica-filled natural rubber compounds . This research suggests that amines could have potential future applications in the development of new materials and technologies .
Mechanism of Action
Target of Action
2-(3-Aminopropyl)aniline, also known as 3-Aminopropyltriethoxysilane (APTES), is an organosilane molecule that is frequently used in silane-based functionalization processes . The primary targets of APTES are surfaces, particularly oxide surfaces, where it is used for surface functionalization .
Mode of Action
APTES attaches an amino group to the functional silane for bio-conjugation . This process is known as silanization and is frequently used because of its bifunctional nature and low cost . The deposition process of the APTES layer is optimized to obtain a monolayer, which is crucial for having a stable surface and effectively immobilizing the bioreceptors .
Biochemical Pathways
The biochemical pathways affected by APTES are primarily related to surface functionalization and bioreceptor immobilization . These processes are critical in developing a highly sensitive and selective biosensor . The silanization process with APTES on oxide surfaces is frequently used for surface functionalization .
Result of Action
The result of APTES action is a functionalized surface that can effectively immobilize bioreceptors . This leads to improved repeatability and sensitivity of the biosensor . Recently, APTES has been used to prepare dye-doped silica nanoparticles with minimal aggregation and minimal nonspecific binding with biomolecules .
Biochemical Analysis
Biochemical Properties
2-(3-Aminopropyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and polyamine oxidase (PAO). These interactions are crucial for the metabolism of polyamines, which are essential for cell growth and differentiation . The compound’s interaction with these enzymes leads to the generation of cytotoxic metabolites, which can induce programmed cell death or apoptosis in various cell types .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, it impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors . The compound’s ability to inhibit or activate enzymes plays a crucial role in its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Toxic or adverse effects, such as neurotoxicity and organ damage, have been observed at high doses . These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of polyamines . It interacts with enzymes such as monoamine oxidase and polyamine oxidase, which play key roles in the catabolism of polyamines . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-(3-aminopropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNZAJYVDZRSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192963 | |
Record name | 3-(2-Aminophenyl)propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39909-27-8 | |
Record name | 3-(2-Aminophenyl)propanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039909278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Aminophenyl)propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(3-Aminopropyl)aniline compare to 5-HK in terms of its effect on dog cerebral arteries?
A1: this compound acts as a weaker agonist than 5-HK in dog cerebral arteries. [] This means it is less effective at causing contractions in the arteries compared to 5-HK. Additionally, while both compounds can antagonize the contractile response induced by 5-hydroxytryptamine (also known as serotonin), this compound demonstrates a significantly lower antagonistic potency. []
A2: The research suggests that the hydroxyl group on the benzene ring and the specific structure of the long side chain in 5-HK are crucial for its agonistic and antagonistic effects. [] Modifications to these features, such as those present in this compound and other analogs, lead to a decrease in both activities. Interestingly, the impact of these structural changes differs for agonistic and antagonistic actions, suggesting different levels of involvement for these structural features in each activity. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.